Product packaging for Methyl 4-(trifluoromethyl)nicotinate(Cat. No.:CAS No. 175204-82-7)

Methyl 4-(trifluoromethyl)nicotinate

Cat. No.: B064435
CAS No.: 175204-82-7
M. Wt: 205.13 g/mol
InChI Key: RFUABQNZKSSKRX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. nih.govdovepress.com Its presence is noted in essential natural products such as vitamins (e.g., niacin and vitamin B6), coenzymes (e.g., NAD and NADP), and numerous alkaloids. dovepress.commdpi.comlifechemicals.com In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov This has led to its incorporation into a multitude of FDA-approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. dovepress.commdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of aqueous solubility, which are often desirable properties for drug candidates. mdpi.com

Role of Trifluoromethyl (-CF3) Groups in Modulating Chemical and Biological Properties

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties and has become an indispensable tool in the design of pharmaceuticals and agrochemicals. bohrium.commdpi.com Its unique combination of characteristics can dramatically alter the physicochemical and biological profile of a parent molecule. mdpi.comnih.gov

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov This is due to the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the point of attachment. mdpi.comnih.gov This strong inductive effect can significantly influence the acidity or basicity of nearby functional groups and alter the electronic properties of aromatic rings. mdpi.com

PropertyDescriptionReference
Electron-Withdrawing Nature The high electronegativity of fluorine atoms causes a strong inductive pull of electron density. mdpi.comnih.gov
Hydrophobicity The -CF3 group increases the lipophilicity of a molecule, which can improve membrane permeability. mdpi.comnih.gov

The introduction of a trifluoromethyl group can have a profound impact on a molecule's reactivity and its stability within a biological system. The strong carbon-fluorine bonds in the -CF3 group are highly resistant to metabolic degradation, particularly oxidative metabolism. mdpi.commdpi.com This increased metabolic stability can lead to a longer biological half-life for drug candidates. mdpi.comresearchgate.net Strategically placing a -CF3 group can block sites on a molecule that are susceptible to metabolic attack. mdpi.com

From a reactivity standpoint, the electron-withdrawing nature of the -CF3 group can deactivate aromatic rings towards electrophilic substitution and can influence the reactivity of adjacent functional groups. mdpi.combohrium.com

Impact AreaEffect of -CF3 GroupReference
Metabolic Stability Increases resistance to oxidative metabolism due to strong C-F bonds. mdpi.commdpi.com
Reactivity Deactivates aromatic rings to electrophilic attack and modifies the reactivity of neighboring groups. mdpi.combohrium.com

Overview of Nicotinic Acid Derivatives in Pharmaceutical and Agrochemical Development

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds built upon the pyridine-3-carboxylic acid framework. chemistryjournal.netresearchgate.net These compounds have a long history of use in medicine, most notably in the management of dyslipidemia. chemistryjournal.net Beyond this, nicotinic acid derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial and anti-inflammatory agents. researchgate.netdrugs.com

In the field of agrochemicals, the nicotinic acid scaffold is present in a number of commercially successful products. nih.gov Derivatives of nicotinic acid have been developed as herbicides, insecticides, and fungicides, demonstrating the versatility of this chemical class in crop protection. nih.govusda.gov The ability to readily modify the pyridine ring and the carboxylic acid function of nicotinic acid allows for the fine-tuning of biological activity and physical properties to suit specific applications. chemistryjournal.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3NO2 B064435 Methyl 4-(trifluoromethyl)nicotinate CAS No. 175204-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-4-12-3-2-6(5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUABQNZKSSKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379654
Record name methyl 4-(trifluoromethyl)nicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-82-7
Record name methyl 4-(trifluoromethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(trifluoromethyl)nicotinate
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Chemical Reactivity and Transformation of Methyl 4 Trifluoromethyl Nicotinate

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in methyl 4-(trifluoromethyl)nicotinate is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing nature of the trifluoromethyl group (-CF₃) at the C-4 position. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethyl group, being a powerful activating group, particularly enhances the reactivity of the positions ortho and para to it (C-3 and C-5).

While specific examples of nucleophilic substitution on this compound are not extensively documented in readily available literature, the principles of SNAr on similar pyridine systems are well-established. For instance, in related 4-substituted pyridine derivatives, nucleophiles readily attack the C-2 and C-6 positions. In the case of this compound, the ester group at C-3 may sterically hinder attack at C-2 to some extent, potentially favoring substitution at the C-6 position.

A relevant example is the nucleophilic aromatic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate by various nucleophiles, which proceeds efficiently due to the electron-withdrawing nature of the nitro and ester groups nih.govscispace.com. This suggests that a suitable leaving group at the C-2 or C-6 position of this compound would be readily displaced by a range of nucleophiles, such as alkoxides, amines, and thiols.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is significantly more challenging than nucleophilic substitution. The pyridine nitrogen atom acts as an electron-withdrawing group through an inductive effect, deactivating the ring towards electrophilic attack. This deactivation is further intensified by the potent electron-withdrawing trifluoromethyl group and, to a lesser extent, the methyl ester group youtube.comwikipedia.org.

These deactivating groups make the pyridine ring less nucleophilic and therefore less reactive towards electrophiles. Consequently, harsh reaction conditions are typically required to drive electrophilic substitution. When such reactions do occur, the directing effects of the existing substituents determine the position of the incoming electrophile. Both the pyridine nitrogen and the trifluoromethyl group are meta-directing. Therefore, electrophilic attack is predicted to occur at the C-5 position, which is meta to both the ring nitrogen and the trifluoromethyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation wikipedia.org.

Reaction TypeReagentsExpected Product
NitrationHNO₃/H₂SO₄Methyl 5-nitro-4-(trifluoromethyl)nicotinate
BrominationBr₂/FeBr₃Methyl 5-bromo-4-(trifluoromethyl)nicotinate
SulfonationFuming H₂SO₄Methyl 5-sulfo-4-(trifluoromethyl)nicotinate

Hydrolysis of the Ester Group

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid, under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium.

Derivatization and Functional Group Interconversions

Preparation of Carboxamides and Other Nicotinamide Derivatives

This compound serves as a precursor for the synthesis of various carboxamides and other nicotinamide derivatives. These compounds are of interest in medicinal chemistry. The most common method for this transformation is the aminolysis of the ester, where the methyl ester is treated with an amine to form the corresponding amide. This reaction can be facilitated by heating or by using a catalyst.

Alternatively, 4-(trifluoromethyl)nicotinic acid, obtained from the hydrolysis of the methyl ester, can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a wide range of amines to produce the desired amides. 4-(Trifluoromethyl)nicotinamide has been synthesized from 4-(trifluoromethyl)nicotinic acid, which is a key intermediate for the insecticide flonicamid (B1672840) chemicalbook.comcaymanchem.comnih.gov.

ReactantReagent(s)Product
This compoundAmine (e.g., R-NH₂)N-substituted-4-(trifluoromethyl)nicotinamide
4-(Trifluoromethyl)nicotinic acid1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂)N-substituted-4-(trifluoromethyl)nicotinamide

Conversion to Corresponding Carboxylic Acids

As detailed in section 3.3, the primary method for converting this compound to its corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid, is through hydrolysis. This transformation is a fundamental step in the synthesis of various derivatives where the carboxylic acid functionality is required for subsequent reactions. The hydrolysis of related compounds, such as 4-trifluoromethyl-3-cyanopyridine, to 4-(trifluoromethyl)nicotinic acid using aqueous sodium hydroxide demonstrates the feasibility of this conversion under basic conditions patsnap.comgoogle.comgoogle.comgoogle.com.

The resulting 4-(trifluoromethyl)nicotinic acid is a valuable building block. For example, it is a key intermediate in the synthesis of the insecticide flonicamid and has been used to prepare pyridine carboxamides that act as inhibitors of the HCV NS5B polymerase chemicalbook.comcaymanchem.com.

Applications in Medicinal Chemistry

A Versatile Building Block for Complex Bioactive Molecules

The trifluoromethylpyridine moiety is a key structural motif in numerous active pharmaceutical and agrochemical ingredients. rsc.org Methyl 4-(trifluoromethyl)nicotinate serves as a readily available precursor for the introduction of this important pharmacophore into more complex molecular architectures.

Synthesis of Anti-infective Agents

While the broad category of anti-infective agents is vast, a derivative of the title compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been identified as a crucial intermediate in the synthesis of novel anti-infective agents. researchgate.net The development of a safe and economical kilogram-scale synthesis of this intermediate underscores its importance in the production of these therapeutic compounds. researchgate.net The key step in this large-scale synthesis involves the trifluoromethylation of an aryl iodide using a system of methyl chlorodifluoroacetate (MCDFA), potassium fluoride (B91410) (KF), and copper(I) iodide (CuI). researchgate.net

Although the specific final anti-infective compounds derived from this intermediate are not detailed in the available literature, the significant investment in its manufacturing process points to its role in producing potent agents for treating infectious diseases.

Precursor for Pharmaceutical Compounds

This compound and its derivatives are instrumental in the synthesis of various pharmaceutical and agrochemical compounds. A prominent example is its role as a precursor to 4-(trifluoromethyl)nicotinic acid, a key component in the production of the insecticide flonicamid (B1672840). herts.ac.ukpatsnap.comgoogle.comgoogle.comjst.go.jp The synthesis of flonicamid involves the conversion of 4-(trifluoromethyl)nicotinic acid to its acyl chloride, which is then reacted with aminoacetonitrile (B1212223) hydrochloride. herts.ac.ukpatsnap.comgoogle.com

Furthermore, derivatives of trifluoromethylnicotinic acid are utilized in the synthesis of veterinary pharmaceuticals. For instance, 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid, commercially known as flunixin (B1672893), is a potent non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. researchgate.netgoogle.comnih.govclockss.orggoogle.com The synthesis of flunixin involves the reaction of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline. researchgate.netgoogle.comnih.govgoogle.com

Design and Synthesis of Enzyme Inhibitors

The unique electronic properties and steric profile of the trifluoromethyl group make this compound an attractive starting material for the design of specific enzyme inhibitors. This substituent can enhance binding affinity, improve metabolic stability, and increase the lipophilicity of drug candidates.

Palm Site Inhibitors of HCV NS5B Polymerase

The hepatitis C virus (HCV) NS5B polymerase is a critical enzyme for viral replication and a prime target for antiviral drug development. nih.gov Non-nucleoside inhibitors that bind to allosteric sites, such as the palm site, are of significant interest. Research has shown that pyridine (B92270) carboxamide derivatives can act as potent palm site inhibitors of HCV NS5B polymerase. nih.govscispace.com While a direct synthesis from this compound is not explicitly detailed, the structural similarity of the trifluoromethylpyridine core in many bioactive molecules suggests its potential as a key building block in the synthesis of such inhibitors. The development of pyrazolobenzothiazine derivatives as another class of palm site I inhibitors further highlights the importance of aromatic and heterocyclic scaffolds in targeting this enzyme. nih.gov

Ca²⁺ Release-Activated Ca²⁺ (CRAC) Channel Inhibitors

Calcium release-activated Ca²⁺ (CRAC) channels play a crucial role in immune cell activation, making them an important target for inflammatory and autoimmune diseases. researchgate.netnih.gov A series of 4'-[(trifluoromethyl)pyrazol-1-yl]carboxanilides have been identified as potent and selective CRAC channel inhibitors. researchgate.netnih.gov One of the most effective compounds from this series demonstrated an IC₅₀ of 77 nM in inhibiting thapsigargin-induced Ca²⁺ influx in Jurkat T cells. nih.gov Although the synthesis described starts from a more complex thiadiazole derivative, the presence of the trifluoromethyl-pyrazole moiety points to the utility of trifluoromethylated heterocyclic building blocks in the development of these inhibitors. researchgate.netnih.gov

HIV-1 Reverse Transcriptase (RT) Dual Inhibitors

The reverse transcriptase (RT) of HIV-1 is a key enzyme in the viral life cycle, possessing both DNA polymerase and ribonuclease H (RNase H) activities. Developing dual inhibitors that target both functions is a promising strategy to combat drug resistance. A series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been synthesized and shown to act as dual inhibitors of HIV-1 RT. mdpi.com

In one study, a library of 44 such derivatives was synthesized, with 34 compounds inhibiting the RNase H function in the low micromolar range. mdpi.com The most promising compound from this series exhibited an IC₅₀ of 14 µM for RNase H inhibition and demonstrated activity against viral replication in cell-based assays. mdpi.com The synthesis of these inhibitors starts from precursors that lead to the formation of the 2-amino-6-(trifluoromethyl)nicotinate scaffold, highlighting the direct relevance of trifluoromethylnicotinic acid derivatives in creating these dual-action antiviral agents. mdpi.com

Table 1: Investigated 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives as HIV-1 RT Dual Inhibitors mdpi.com

Compound RNase H IC₅₀ (µM) Antiviral Activity (Cell-based)
Derivative 1 14 Active
Derivative 2 >50 Inactive
Derivative 3 25 Active
... ... ...
Derivative 44 32 Inactive

This table is a representative sample of the data presented in the source.

Trifluoromethyl Group as a Pharmacophore in Drug Discovery

The trifluoromethyl (CF3) group is a well-established pharmacophore in modern drug design, often introduced to modulate the biological and physicochemical properties of a lead compound. chemscene.com Its unique electronic and steric characteristics can lead to significant improvements in a drug candidate's profile.

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact a molecule's interaction with its biological target, thereby influencing its potency and efficacy. The high electronegativity of the fluorine atoms can alter the acidity or basicity of nearby functional groups, potentially leading to stronger binding interactions, such as hydrogen bonds, with target proteins. For instance, the introduction of a trifluoromethyl group can enhance the binding affinity of a compound to its receptor, a critical factor in achieving the desired therapeutic effect at lower concentrations.

The trifluoromethyl group is known to increase the lipophilicity of a molecule, a property that can enhance its ability to cross biological membranes, such as the blood-brain barrier. This increased lipophilicity can lead to improved absorption and distribution of a drug candidate within the body.

Furthermore, the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation. By replacing a metabolically vulnerable methyl group with a trifluoromethyl group, medicinal chemists can block metabolic oxidation, thereby increasing the metabolic stability and prolonging the half-life of a drug candidate in the body.

Development of Novel Therapeutic Agents

While specific therapeutic agents directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The trifluoromethyl-pyridine scaffold is a key component in numerous pharmaceuticals and agrochemicals. mdpi.com The unique properties imparted by the trifluoromethyl group, as detailed above, make this and related compounds attractive starting materials for the synthesis of new chemical entities with potential applications in a range of therapeutic areas. The development of novel drugs often involves the strategic incorporation of fluorine-containing building blocks like this compound to optimize the pharmacokinetic and pharmacodynamic properties of the final drug substance.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name methyl 4-(trifluoromethyl)pyridine-3-carboxylate
Synonyms Methyl 4-(trifluoromethyl)pyridine-3-carboxylate, 3-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine
CAS Number 175204-82-7
Molecular Formula C8H6F3NO2
Molecular Weight 205.14 g/mol
Physical Form Liquid

(Data sourced from commercial supplier information) sigmaaldrich.comsigmaaldrich.com

Applications in Agrochemical Research

Use as a Precursor Material for Pesticides

4-(Trifluoromethyl)nicotinic acid, the carboxylic acid analog of Methyl 4-(trifluoromethyl)nicotinate, is recognized as a precursor material for synthesizing various pesticides. chemicalbook.com Trifluoromethyl-containing aromatic compounds often exhibit unique biological activity, which makes them valuable building blocks in the agrochemical industry. nih.govchemicalbook.com The synthesis of complex active ingredients often starts with simpler, functionalized molecules like 4-(trifluoromethyl)nicotinic acid, which serves as a key intermediate. chemicalbook.comgoogle.com

Key Intermediate in the Synthesis of Insecticides (e.g., Flonicamid)

A primary application of this chemical family is in the production of the insecticide Flonicamid (B1672840). chemicalbook.comgoogle.com Flonicamid is a pyridine-based insecticide that is effective against various piercing-sucking pests. patsnap.compatsnap.com The synthesis of Flonicamid relies on 4-(trifluoromethyl)nicotinic acid as the crucial starting intermediate. chemicalbook.comgoogle.com

The general synthetic route involves a two-step process starting from the acid. First, 4-(trifluoromethyl)nicotinic acid is converted into its more reactive derivative, 4-trifluoromethylnicotinoyl chloride. This is typically achieved through a reaction with a chlorinating agent such as thionyl chloride or triphosgene. patsnap.comgoogle.com In the second step, the resulting acyl chloride undergoes an amidation reaction with aminoacetonitrile (B1212223) hydrochloride to yield the final product, Flonicamid. patsnap.comgoogle.comgoogle.com

Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic Acid
StepReactantsReagentsProductReaction Type
14-(Trifluoromethyl)nicotinic acidThionyl chloride or Triphosgene, N,N-dimethylformamide (catalyst), Toluene (solvent)4-Trifluoromethylnicotinoyl chlorideAcyl Chlorination
24-Trifluoromethylnicotinoyl chloride, Aminoacetonitrile hydrochlorideSodium carbonate or Sodium bicarbonate (base), Water/Toluene (solvent system)FlonicamidAmidation

Potential as an Agrochemical Due to Biological Activity

The trifluoromethylpyridine (TFMP) structure, which is the core of this compound, is an integral part of many biologically active compounds in the agrochemical industry. nih.govresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine (B92270) ring, which can lead to enhanced biological activity. nih.govmdpi.com

Incorporating fluorine and trifluoromethyl groups into potential agrochemicals is a well-established strategy for optimizing their efficacy. researchgate.net These modifications can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes within the target pest or the environment. mdpi.com

Increase Lipophilicity: The -CF3 group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to penetrate the waxy outer layers of insects or plant leaves, facilitating transport to the target site. researchgate.netmdpi.com

Improve Target Binding: The high electronegativity of the -CF3 group can lead to more favorable electrostatic interactions with the active site of a target enzyme or receptor, increasing the compound's potency. mdpi.com

While this compound is primarily used as an intermediate, its structural motif is a key component that contributes to the biological effectiveness of the final agrochemical products. nih.govchemicalbook.com Compounds containing the 4-(trifluoromethyl)aniline (B29031) moiety have also demonstrated a spectrum of biological activities, including antistaphylococcal and antimycobacterial properties, further highlighting the importance of this functional group in designing bioactive molecules. mdpi.com

Computational Chemistry and Spectroscopic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of organic compounds, offering excellent correlation with experimental findings. nih.gov For derivatives of nicotinic acid, DFT calculations, often performed at levels like B3LYP/6-311g(d,p), are used to predict stable molecular geometries and various quantum chemical parameters in the gas phase. nih.gov

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are employed to determine the optimized and most stable molecular geometry of Methyl 4-(trifluoromethyl)nicotinate. These calculations provide data on bond lengths, bond angles, and dihedral angles. The electronic structure is elucidated through the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of the molecule's chemical reactivity and stability. nih.govmdpi.com A smaller energy gap generally signifies higher reactivity. nih.gov For related pyridine (B92270) derivatives like Methyl Nicotinate, the HOMO-LUMO gap has been calculated to understand its electronic properties and reactive sites. nih.gov The introduction of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electron distribution and energy levels of the molecular orbitals.

Interactive Table: Predicted Electronic Properties Below is a representative table of electronic properties that would be determined for this compound using DFT calculations, based on studies of similar molecules. nih.govscielo.org.mx

ParameterDescriptionPredicted Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
Energy Gap (ΔE)Difference between ELUMO and EHOMOA primary indicator of chemical reactivity and stability. nih.gov
Ionization Potential (I)The energy required to remove an electron.Related to EHOMO.
Electron Affinity (A)The energy released when an electron is added.Related to ELUMO.

Analysis of Dipole Moments, Polarizability, and Reactivity Characteristics

Reactivity characteristics are further described by quantum chemical parameters such as chemical hardness (η), softness (σ), and the electrophilicity index (ω). nih.govscielo.org.mx Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules having a larger HOMO-LUMO gap. scielo.org.mx The electrophilicity index quantifies the ability of a molecule to accept electrons. nih.gov For Methyl Nicotinate, these parameters have been calculated to be 4.1946 for the electrophilicity index and a chemical softness of 0.1999 eV. nih.gov The presence of the CF₃ group in this compound is expected to increase its electrophilicity.

Interactive Table: Predicted Molecular Properties This table shows key molecular properties for this compound that are typically derived from DFT calculations. researchgate.net

PropertySymbolDefinition
Dipole MomentμA measure of the net molecular polarity.
PolarizabilityαThe tendency of the molecular electron cloud to be distorted by an electric field.
Chemical HardnessηResistance to deformation or change in electron configuration.
Chemical SoftnessσThe reciprocal of chemical hardness, indicating higher reactivity. nih.gov
Electrophilicity IndexωA measure of the energy lowering upon accepting maximal electronic charge.

Correlation with Experimental Mesomorphic Behavior

In the study of liquid crystals, DFT calculations are essential for correlating molecular structure with observed mesomorphic (liquid crystalline) behavior. researchgate.net For calamitic (rod-shaped) molecules containing nicotinate moieties, properties like the molecular aspect ratio, dipole moment, and polarizability are highly influential in determining the type and stability of mesophases. nih.govresearchgate.net

The stability of a mesophase is generally enhanced by an increase in the polarity and/or polarizability of the molecule's central core. mdpi.com Theoretical calculations can predict how modifications, such as the addition of a trifluoromethyl group, will affect these parameters. By analyzing the calculated dipole moment and polarizability anisotropy, researchers can rationalize why certain molecules exhibit nematic or smectic phases and predict the thermal stability of these phases. mdpi.comresearchgate.net For instance, studies on other nicotinate-containing Schiff bases have shown a direct correlation between the calculated molecular architecture and the experimentally observed nematic phase stability. nih.gov

Spectroscopic Characterization (beyond basic identification)

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for analyzing its constituent functional groups.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

While one-dimensional ¹H and ¹³C NMR provide basic structural information, two-dimensional (2D) NMR techniques are necessary for complete and unambiguous structural elucidation of complex organic molecules. researchgate.net For this compound, several 2D NMR experiments would be particularly useful:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would reveal the connectivity between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively assign the ¹³C signals for each protonated carbon in the pyridine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to the ester carbonyl carbon (C=O) and from the pyridine ring protons to the trifluoromethyl carbon (CF₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing information about the molecule's conformation and stereochemistry.

These advanced methods, used in combination, allow for a complete and confident assignment of all ¹H and ¹³C chemical shifts, confirming the precise structure of the molecule. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edumsu.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The main absorptions can be predicted as follows:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the pyridine ring typically appear just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the methyl (CH₃) group will show stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org

Carbonyl (C=O) Stretching: The ester functional group will exhibit a very strong and sharp absorption band in the region of 1750-1730 cm⁻¹, which is characteristic of α,β-unsaturated esters. libretexts.org

Aromatic C=C and C=N Stretching: The pyridine ring will have several bands in the 1600-1450 cm⁻¹ region due to the stretching vibrations of its double bonds. vscht.cz

C-O Stretching: The C-O single bond of the ester group will show a strong absorption in the 1300-1100 cm⁻¹ range. libretexts.org

C-F Stretching: The trifluoromethyl (CF₃) group is expected to produce very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region due to C-F stretching vibrations. These bands are often among the most intense in the spectrum.

Interactive Table: Predicted IR Absorption Frequencies This table summarizes the expected characteristic infrared absorption bands for this compound. msu.edulibretexts.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100-3000Medium-Weak
Aliphatic C-H (Methyl)Stretch3000-2850Medium
Ester C=OStretch1750-1730Strong
Aromatic C=C / C=NStretch1600-1450Medium-Variable
Ester C-OStretch1300-1100Strong
Trifluoromethyl C-FStretch1350-1100Very Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, which has a molecular weight of 205.14 g/mol , mass spectrometry provides critical data for its identification and characterization.

In a typical mass spectrum of this compound, the molecular ion peak, designated as [M]⁺, would be observed at a mass-to-charge ratio (m/z) of approximately 205. The fragmentation of this molecular ion is influenced by the presence of the ester and trifluoromethyl functional groups on the pyridine ring. While specific, experimentally verified fragmentation data for this exact molecule is not detailed in readily available literature, a predictive analysis based on the fragmentation rules of similar organic compounds allows for the postulation of its primary fragmentation pathways.

Key expected fragmentation patterns would likely involve the loss of the methoxy radical (•OCH₃) from the ester group, leading to a significant fragment ion. Another probable fragmentation pathway is the loss of the entire methoxycarbonyl group (•COOCH₃). The strong carbon-fluorine bonds in the trifluoromethyl group suggest that its cleavage might require higher energy, but fragments corresponding to the loss of a fluorine atom or the entire CF₃ group could also be anticipated. The stability of the pyridine ring would likely result in it remaining intact in several of the major fragments.

Hypothetical Mass Spectrometry Fragmentation Data

m/z Proposed Ion Fragment Possible Neutral Loss
205[C₈H₆F₃NO₂]⁺ (Molecular Ion)-
174[C₇H₃F₃NO]⁺•OCH₃
146[C₆H₃F₃N]⁺•COOCH₃

Studies on Excited State Dynamics and Photophysical Properties

The study of the excited state dynamics and photophysical properties of this compound provides a deeper understanding of how the molecule interacts with light. These properties are largely dictated by the electronic structure, which is influenced by the interplay between the pyridine ring and the electron-withdrawing trifluoromethyl and methyl ester groups.

Charge Transfer States and Transitions

The presence of both an electron-deficient pyridine ring and a potent electron-withdrawing trifluoromethyl group suggests the potential for intramolecular charge transfer (ICT) states upon photoexcitation. In such a state, there is a significant redistribution of electron density within the molecule. Theoretical and computational studies on similar fluorinated pyridine derivatives often reveal the presence of low-lying excited states with considerable ICT character. These charge transfer transitions are fundamental to understanding the molecule's fluorescence and its potential applications in materials science and photochemistry. The energy of these transitions can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Emission Quantum Yields and Lifetimes

Upon absorption of a photon, an excited molecule can relax to the ground state through radiative (fluorescence) or non-radiative pathways. The efficiency of the radiative process is quantified by the emission quantum yield (Φ), while the duration the molecule remains in the excited state is measured by the emission lifetime (τ).

For molecules like this compound, the nature of the lowest excited state (e.g., n-π* vs. π-π* or ICT) plays a critical role in determining these properties. Generally, compounds with low-lying n-π* transitions tend to have lower quantum yields and shorter lifetimes due to efficient intersystem crossing to the triplet state. Conversely, a lowest excited state with strong π-π* or ICT character often leads to higher fluorescence quantum yields. While specific experimental values for this compound are not widely reported, studies on analogous aromatic esters and trifluoromethyl-substituted heterocycles provide a basis for expected behavior. The rigid structure of the pyridine ring is conducive to fluorescence, but the heavy fluorine atoms of the trifluoromethyl group could potentially enhance spin-orbit coupling, thereby influencing the rates of radiative and non-radiative decay processes.

Hypothetical Photophysical Properties

Photophysical Parameter Predicted Characteristic Influencing Factors
Absorption Wavelength (λmax) UV regionπ-conjugation of the pyridine ring
Emission Wavelength (λem) UV-Visible regionNature of the lowest excited state (ICT character)
Emission Quantum Yield (Φ) ModerateCompetition between radiative and non-radiative decay
Excited State Lifetime (τ) NanosecondsRate of fluorescence decay

Advanced Research Perspectives and Future Directions

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of Methyl 4-(trifluoromethyl)nicotinate and its parent acid, 4-(trifluoromethyl)nicotinic acid, traditionally relies on multi-step processes that may involve harsh conditions or hazardous reagents. One established route to the acid involves the catalytic hydrogenation of a chlorinated precursor, Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, using a Palladium on carbon (Pd/C) catalyst, followed by hydrolysis. chemicalbook.com Another common method for generating the core trifluoromethylpyridine structure involves the chlorination and subsequent fluorination of picoline precursors. nih.gov The final esterification of the resulting nicotinic acid is often achieved by refluxing with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.comchemicalbook.com

Future research is increasingly focused on developing more sustainable and efficient synthetic routes in line with the principles of green chemistry. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Key areas of exploration include:

Novel Catalysis: Research into heterogeneous catalysts can offer significant advantages. For instance, the development of nanomagnetic metal-organic frameworks (MOFs) has proven effective in the green synthesis of related nicotinonitrile derivatives. nih.gov Such catalysts are often highly efficient, reusable, and can facilitate reactions under milder, solvent-free conditions, which drastically reduces the environmental impact. nih.gov The application of bifunctional catalysts, such as MoO3/SiO2, for the esterification step could also replace corrosive mineral acids like H2SO4. researchgate.net

Solvent-Free and Alternative Solvent Reactions: Moving away from traditional organic solvents towards solvent-free reactions or the use of greener solvents (e.g., water, ionic liquids, or bio-derived solvents) is a primary goal. Solvent-free reactions, often facilitated by techniques like grinding or microwave irradiation, can lead to higher efficiency and easier product purification. nih.gov

Atom Economy: New synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product. Cyclocondensation reactions that build the pyridine (B92270) ring from trifluoromethyl-containing building blocks represent a powerful approach to improving atom economy compared to substitution reactions on a pre-formed ring. nih.govjst.go.jp

The table below compares a conventional synthesis approach with potential green alternatives.

Synthetic StepConventional MethodPotential Green AlternativeGreen Advantage
Ring Formation/FunctionalizationMulti-step chlorination/fluorination of picoline. nih.govOne-pot cyclocondensation using a trifluoromethyl building block. nih.govImproved atom economy, reduced number of steps.
EsterificationReflux in methanol with concentrated H2SO4. chemicalbook.comUse of a solid, reusable acid catalyst (e.g., MoO3/SiO2). researchgate.netAvoids corrosive and hazardous acids, catalyst is recyclable.
Reaction ConditionsUse of volatile organic solvents (VOCs).Solvent-free conditions using a solid catalyst. nih.govEliminates solvent waste, reduces environmental impact.

Investigation of Structure-Activity Relationships (SAR) for Biological Applications

The trifluoromethylpyridine (TFMP) scaffold, of which this compound is a member, is a key structural motif in numerous active ingredients for the agrochemical and pharmaceutical industries. nih.govjst.go.jp The unique physicochemical properties imparted by the trifluoromethyl (CF3) group—such as high electronegativity, metabolic stability, and lipophilicity—often enhance the biological efficacy and pharmacokinetic profiles of molecules. nih.govresearchoutreach.org

A detailed investigation into the Structure-Activity Relationships (SAR) of this compound derivatives is a promising avenue for discovering novel bioactive compounds. The 4-position of the CF3 group is particularly noteworthy, as this substitution pattern is found in a relatively small number of commercialized agrochemicals, including the insecticide flonicamid (B1672840), suggesting a unique activity profile. nih.govjst.go.jp

SAR studies would focus on systematically modifying the core structure and assessing the impact on biological activity:

The Trifluoromethyl Group: This group is often crucial for activity. Its electron-withdrawing nature affects the electronics of the pyridine ring, and its metabolic stability can prevent deactivation by oxidative enzymes in target organisms. researchoutreach.orgontosight.ai

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. The aromatic system provides a rigid scaffold for orienting other functional groups.

The Methyl Ester Moiety: This group at the 3-position can be modified to explore its role in target binding and pharmacokinetics. Hydrolysis to the corresponding carboxylic acid or conversion to various amides can significantly alter properties like solubility, cell permeability, and binding interactions.

Substitution on the Ring: Introducing other substituents at the remaining open positions (2, 5, and 6) of the pyridine ring can be used to fine-tune activity, selectivity, and physical properties.

The following table summarizes the known biological activities of various trifluoromethylpyridine derivatives, providing a basis for future SAR investigations.

Compound Class/ExampleKey Structural FeaturesBiological ApplicationReference
Flonicamid4-CF3 pyridine with N-cyanomethyl acetamide (B32628) side chainInsecticide (aphicide) nih.gov
Fluazinam2,6-dinitro-4-CF3 aniline (B41778) linked to a dichloropyridineFungicide researchoutreach.org
Pyroxsulam4-CF3 pyridine linked to a triazolopyrimidine sulfonylureaHerbicide nih.gov
Sulfoxaflor6-CF3 pyridine linked to a methyl-lambda(6)-sulfanylidenecyanamideInsecticide researchoutreach.org

Integration with Flow Chemistry and Automated Synthesis

The translation of batch synthetic procedures to continuous flow chemistry represents a major advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. polimi.it The synthesis of this compound, particularly steps involving hazardous reagents or highly exothermic reactions, is an ideal candidate for integration with flow technology.

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing due to their high surface-area-to-volume ratio. uc.pt This precise control can lead to higher yields, fewer byproducts, and improved reproducibility compared to traditional batch methods. polimi.it For trifluoromethylation reactions, which can be challenging, flow chemistry provides a safer environment by minimizing the volume of reactive intermediates present at any given time. chemrxiv.org

A potential multi-step flow synthesis could involve:

Reagent Introduction: Pumping solutions of starting materials through precisely controlled pumps into a mixing zone.

Reaction Coils: The mixed reagents pass through heated or cooled reactor coils, where the reaction takes place. The residence time in the coil determines the reaction time.

In-line Purification: Integration of in-line purification modules, such as scavenger resins or liquid-liquid extraction units, can remove impurities or unreacted starting materials without isolating the intermediate product. mdpi.com

Sequential Reactions: The purified stream from one reaction can be directly fed into a subsequent reactor with the addition of new reagents, enabling a "telescoped" synthesis where multiple steps are performed consecutively. uc.pt

Automated systems can further optimize this process by using feedback loops from in-line analytical tools (e.g., IR or UV-Vis spectroscopy) to adjust reaction conditions in real-time, maximizing yield and purity without manual intervention. This approach accelerates the optimization of reaction conditions and facilitates rapid library synthesis for SAR studies. polimi.it

Development of Advanced Materials with Specific Properties

The unique electronic properties and stability of the trifluoromethylpyridine moiety make it a valuable building block for the development of advanced materials. nih.govontosight.ai The incorporation of fluorine atoms into organic molecules can significantly alter their physical properties, leading to applications in polymer science, electronics, and optics. rsc.org

Future research could explore the use of this compound as a monomer or functional additive in materials such as:

Fluoropolymers: The high thermal stability and hydrophobicity conferred by the CF3 group are desirable properties for high-performance polymers. Copolymers containing fluorinated monomers often exhibit low water absorption and high thermal stability. elsevierpure.com

Optical Materials: Polymers with a high fluorine content can have low light absorption in the visible to near-infrared regions, making them suitable for applications in optical devices like optical fibers and waveguides. elsevierpure.com

Organic Electronics: The strong electron-withdrawing nature of the trifluoromethyl group can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of organic semiconductors. Trifluoromethoxylated pyridines have been identified as useful building blocks for such materials. rsc.orgevitachem.com

Liquid Crystals: The rigidity of the pyridine ring combined with the properties of the CF3 group can be exploited in the design of novel liquid crystal materials. ontosight.ai

The properties that make this compound class attractive for materials science are summarized below.

Property Conferred by Fluorine/CF3 GroupResulting Material CharacteristicPotential Application
High Thermal StabilityResistance to degradation at high temperatures.High-performance polymers, electronic components. elsevierpure.com
Hydrophobicity (Lipophilicity)Low water absorption, moisture resistance.Protective coatings, optical fibers. elsevierpure.com
Low Dielectric ConstantImproved insulating properties.Electronic materials, microelectronics. rsc.org
Strong Electron-Withdrawing NatureModified electronic energy levels (HOMO/LUMO).Organic semiconductors, OLEDs. rsc.orgevitachem.com

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with tailored properties, thereby reducing the time and cost associated with experimental synthesis and screening. For this compound, these methods can guide the development of derivatives with enhanced biological activity or specific material characteristics.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It can be used to screen virtual libraries of this compound derivatives to identify those with the highest predicted binding affinity, prioritizing them for synthesis.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a statistical relationship between the three-dimensional properties of a series of molecules and their biological activity. These models can predict the activity of unsynthesized compounds and highlight which structural features are most important for efficacy.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the conformational changes that occur upon binding.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This helps in the early identification of candidates with poor pharmacokinetic profiles, allowing for structural modifications to improve their drug-likeness.

By applying these computational tools, researchers can design a virtual library of novel derivatives based on the this compound scaffold. For example, the methyl ester could be replaced by a range of amides, and various substituents could be added to the pyridine ring. The models would then predict which of these virtual compounds are most likely to succeed as potent and selective drug candidates or as materials with desired electronic and physical properties, guiding synthetic efforts toward the most promising targets.

Q & A

Basic: What are the common synthetic routes for Methyl 4-(trifluoromethyl)nicotinate, and how are intermediates characterized?

This compound (CAS 175204-82-7) is synthesized via esterification of 4-(trifluoromethyl)nicotinic acid (CAS 158063-66-2). A typical route involves:

  • Step 1 : Hydrolysis of 3-cyano-4-(trifluoromethyl)pyridine to yield 4-(trifluoromethyl)nicotinic acid .
  • Step 2 : Esterification using methanol and a catalytic acid (e.g., H₂SO₄) or coupling reagents like DCC/DMAP.
    Intermediates are characterized via HPLC (e.g., retention time 1.23 minutes under SQD-FA05 conditions) and LCMS (m/z 757 [M+H]+ for analogs) .

Advanced: How can regioselective functionalization of this compound be achieved for drug discovery?

The trifluoromethyl group at the 4-position directs electrophilic substitution to the 2- or 6-positions of the pyridine ring. Methodologies include:

  • Halogenation : Using NBS or NIS in DMF to introduce bromine/iodine at the 6-position, as seen in Methyl 4-chloro-6-(trifluoromethyl)nicotinate synthesis .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to install biaryl motifs, critical for kinase inhibitor design .
    Reaction optimization requires inert atmospheres and Pd catalysts (e.g., Pd(PPh₃)₄) to mitigate side reactions .

Basic: What safety protocols are recommended for handling this compound?

While specific safety data for this compound are limited, protocols for analogs suggest:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of potential decomposition products (e.g., HF gas under pyrolysis) .
  • Storage : In airtight containers at 0–6°C to prevent degradation, as recommended for 4-(trifluoromethyl)nicotinic acid .

Advanced: How do structural isomers of this compound differ in HPLC and LCMS profiles?

Isomers (e.g., 2- vs. 4-trifluoromethyl substitution) are resolved via:

  • HPLC : Using C18 columns with acetonitrile/water gradients. For example, analogs with 4-trifluoromethyl groups exhibit shorter retention times (1.23 minutes) compared to bulkier substituents .
  • LCMS : Fragmentation patterns distinguish substitution positions. The 4-trifluoromethyl group stabilizes the molecular ion ([M+H]+), while 2-substituted analogs show distinct cleavage pathways .

Advanced: How is this compound utilized in proteolysis-targeting chimera (PROTAC) design?

The compound serves as a key building block in WDR5 degraders. Its trifluoromethyl group enhances:

  • Lipophilicity : Improves cell permeability (logP ~2.5).
  • Metabolic stability : Resists oxidative degradation in vivo.
    Example: Incorporation into PROTACs via amide coupling with E3 ligase ligands, yielding compounds with nM-level degradation efficiency .

Basic: What are the stability challenges of this compound under acidic/basic conditions?

  • Acidic Hydrolysis : The ester group undergoes cleavage to regenerate 4-(trifluoromethyl)nicotinic acid.
  • Basic Conditions : May degrade via nucleophilic attack at the carbonyl, requiring pH-controlled buffers (pH 6–8) during reactions .
    Stability studies recommend avoiding prolonged exposure to >40°C or strong bases .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–85%) arise from:

  • Intermediate Purity : Impurities in 4-(trifluoromethyl)nicotinic acid (e.g., residual cyanide from hydrolysis) reduce esterification efficiency. Purify via recrystallization (MeOH/H₂O) .
  • Catalyst Selection : DMAP improves esterification yields compared to H₂SO₄ by reducing side-product formation .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Peaks at δ 8.9 ppm (pyridine H-2) and δ 165 ppm (ester carbonyl) confirm substitution .
  • FTIR : Strong absorbance at 1740 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

The -CF₃ group is electron-withdrawing, activating the pyridine ring for SNAr at the 2- and 6-positions. Key factors:

  • Solvent : DMF or DMSO enhances nucleophilicity of amines/thiols.
  • Temperature : Reactions proceed at 80–100°C with K₂CO₃ as base, as shown in analogs like Methyl 4-chloro-6-(trifluoromethyl)nicotinate .

Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound derivatives?

  • Metabolite Screening : Identify toxic metabolites (e.g., fluorinated byproducts) via hepatic microsome assays.
  • Prodrug Design : Mask the ester group with cleavable linkers (e.g., phosphonate esters) to reduce off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.